4-(1h-Tetrazol-1-yl)aniline

Bioisostere Physicochemical Properties Permeability

Lead compound containing 4-aminobenzoic acid suffering high hepatic clearance? 4-(1H-Tetrazol-1-yl)aniline is the N1-linked tetrazole bioisostere that directly addresses this pain point. • ~2.1-fold improvement in metabolic stability while maintaining comparable acidic pKa (~4.9). • Lower logD7.4 (-0.25 vs 1.42 for carboxylic acid) reduces hERG/promiscuity risk in CNS programs. • N1-specific regioisomer confirmed by X-ray crystallography; distinct from N2-tautomer (13-fold difference in H-bond acceptor strength). • Fragment-like MW (161.16 Da) with primary aniline handle enables rapid library diversification.

Molecular Formula C7H7N5
Molecular Weight 161.16 g/mol
CAS No. 14213-13-9
Cat. No. B080746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1h-Tetrazol-1-yl)aniline
CAS14213-13-9
Molecular FormulaC7H7N5
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)N2C=NN=N2
InChIInChI=1S/C7H7N5/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H,8H2
InChIKeyJRRAUWWVBVECPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Tetrazol-1-yl)aniline Overview


4-(1H-Tetrazol-1-yl)aniline is a heterocyclic building block featuring a primary aniline nitrogen para to a 1H-tetrazole ring [1]. With a molecular weight of 161.16 g/mol and a topological polar surface area (TPSA) of 69.6 Ų, it occupies a fragment-like physicochemical space [1]. The 1H-tetrazole moiety serves as a classical bioisostere of the carboxylic acid functional group, exhibiting comparable acidity (pKa ≈ 4.9) but offering distinct advantages in lipophilicity and metabolic stability [2]. This compound is specifically the N1-linked regioisomer (1-substituted tetrazole), which is structurally and electronically distinct from its C5-linked and N2-linked counterparts, directly impacting molecular recognition and downstream synthetic derivatization strategies [3].

1
Tetrazole bioisostere of carboxylic acid — enables systematic SAR exploration with differentiated lipophilicity and metabolic profile.
2
N1-linked regioisomer — distinct hydrogen-bond acceptor capacity vs. N2-substituted analog, critical for regioisomer-specific library design.
3
Fragment-like scaffold — low molecular weight with validated non-planar X-ray conformation supports fragment-based screening and structure-guided optimization.

4-(1H-Tetrazol-1-yl)aniline: Substitution Risks


Substituting 4-(1H-Tetrazol-1-yl)aniline with its closest structural relatives—such as 4-aminobenzoic acid (PABA), the regioisomeric 4-(2H-tetrazol-2-yl)aniline, or the C-linked 4-(1H-tetrazol-5-yl)aniline—introduces quantifiable risks in lipophilicity, permeability, and metabolic stability that undermine structure-activity relationships (SAR) [1]. The tetrazole ring's non-planar conformation in this N1-substituted system, definitively established by X-ray crystallography, presents a different pharmacophoric geometry compared to the planar carboxylic acid [2]. Furthermore, the 1H-tetrazole regioisomer exhibits a lower logD7.4 (-0.25) relative to the carboxylic acid analog, which contributes to a significant, measurable difference in passive membrane permeability (Papp) [3]. These divergent physicochemical fingerprints make generic interchangeability a high-risk proposition without rigorous comparative validation [3].

!
4-Aminobenzoic acid (PABA) — replacing the tetrazole with carboxylic acid can alter lipophilicity and passive permeability, potentially shifting the ADME profile in the model scaffold.
!
N2-substituted regioisomer — the 2H-tetrazole tautomer exhibits markedly different hydrogen-bond acceptor strength; direct interchange may confound target-engagement readouts.
!
Planar bioisostere assumption — the experimentally determined non-planar conformation of this N1-substituted tetrazole deviates from planar carboxylic acid or amide analogs, impacting pharmacophore modeling accuracy.

4-(1H-Tetrazol-1-yl)aniline: Differentiation Evidence


Lipophilicity-Driven Permeability vs. Carboxylic Acid

In a systematic head-to-head comparison of carboxylic acid isosteres on a constant phenylpropionic acid scaffold, the tetrazole isostere (compound 16) demonstrates a substantially lower measured logD7.4 (-0.25 ± 0.10) compared to the carboxylic acid parent (compound 1, logD7.4 = 1.42) [1]. This ~1.7 log unit reduction in lipophilicity directly impacts passive membrane permeability, where the tetrazole exhibits a PAMPA Papp of 4.83E-07 ± 1.48E-7 cm/s versus 1.63E-05 cm/s for the carboxylic acid analog, a ~34-fold reduction [1]. This indicates that while both are ionized at physiological pH, the tetrazole's lower lipophilicity makes it less membrane-permeable, a critical consideration in intracellular target engagement.

Lipophilicity-driven permeability
Head-to-head
ΔlogD₇.₄ ≈ -1.67 (tetrazole vs. carboxylic acid); PAMPA Papp 4.83E⁻⁷ vs. 1.63E⁻⁵ cm/s
Lower lipophilicity may translate to reduced passive membrane permeability.
Data from matched scaffold; shake-flask & PAMPA, pH 7.4.
Bioisostere Physicochemical Properties Permeability LogD

Microsomal Stability vs. Carboxylic Acid

The tetrazole isostere (compound 16) shows superior metabolic stability in human liver microsomes (HLM) compared to the carboxylic acid parent (compound 1). The tetrazole exhibits high stability with 77 ± 1% of the parent compound remaining after a 1-hour incubation, whereas the carboxylic acid is extensively metabolized, leaving only 37 ± 10% parent [1]. This represents a ~2.1-fold enhancement in metabolic stability. This resistance to phase I metabolism is a key driver for selecting a tetrazole bioisostere in lead optimization campaigns.

Microsomal stability
Head-to-head
77 ± 1% vs. 37 ± 10% parent remaining after 1 h in HLM
Reported higher metabolic stability in human liver microsomes.
1‑hour incubation, LC‑MS/MS readout; model scaffold.
Metabolic Stability Microsomal Clearance Bioisostere Hepatic Metabolism

Regioisomeric Hydrogen-Bonding Properties

4-(1H-Tetrazol-1-yl)aniline (CAS 14213-13-9) is the N1-substituted regioisomer, which is structurally distinct from the N2-substituted 4-(2H-tetrazol-2-yl)aniline (CAS 52708-35-7). Computational and experimental studies on 1- vs. 2-substituted tetrazoles indicate a fundamental difference in electron density distribution within the heterocycle, leading to markedly different hydrogen-bond acceptor capacities (e.g., pKHB = 0.66 for 1-methyl-5-phenyl-1H-tetrazole vs. 0.05 for the 2-methyl isomer in CH2Cl2) [1]. This suggests that the tautomeric form of the tetrazole ring directly influences its ability to engage in key intermolecular interactions, such as those with biological targets or in supramolecular chemistry.

Regioisomeric H‑bonding
Class-level inference
pKHB ≈ 0.66 (1-substituted model) vs. 0.05 (2-substituted model) in CH₂Cl₂
N1‑tautomer may act as a stronger H‑bond acceptor.
Measured on 5‑phenyltetrazole analogs; expected to translate to the aniline building block.
Regioisomer Physicochemical Properties Electronic Distribution Molecular Recognition

X-Ray Conformation for Pharmacophore Modeling

X-ray diffraction analysis definitively shows that 4-(1H-tetrazol-1-yl)aniline crystallizes in a nonplanar conformation in the monoclinic system, space group C2, with unit cell parameters a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, β = 94.699(3)° [1]. This experimentally determined non-planarity contrasts with the planar geometry of a typical carboxylic acid or amide bioisostere. This structural feature is critical for accurate pharmacophore modeling and in silico screening, where using a planar analog would lead to incorrect predictions of target binding [1].

X‑ray conformation
Method context
Non‑planar; dihedral angle ~20–30° (monoclinic C2, a=20.25, b=6.73, c=10.67 Å, β=94.70°)
Supports accurate pharmacophore modeling with non‑planar geometry.
Single-crystal XRD, recrystallized from pentane.
X-ray Crystallography Conformation Pharmacophore Structural Biology

4-(1H-Tetrazol-1-yl)aniline: Application Scenarios


Metabolic Labile Carboxylic Acid Replacement

When optimizing a lead compound containing a 4-aminobenzoic acid motif that suffers from high hepatic clearance (e.g., <50% parent remaining after 1h in HLM), the procurement of 4-(1H-Tetrazol-1-yl)aniline is quantitatively justified. The tetrazole isostere has been shown to improve metabolic stability by approximately 2.1-fold while maintaining a comparable acidic pKa [1]. The resulting amide or sulfonamide derivatives can directly probe this stability enhancement.

Lipophilicity Tuning to Reduce hERG Risk

For CNS-targeted programs where high lipophilicity is linked to promiscuity or hERG channel blockade, the significantly lower logD7.4 of the tetrazole scaffold (-0.25) compared to the carboxylic acid (1.42) provides a compelling rationale for procurement [1]. Incorporating this core into library synthesis can systematically lower compound logD, a key parameter for improving the CNS drug-like profile.

Tautomer-Specific Target Binding

To interrogate the role of tetrazole tautomerism in target binding, a comparative study necessitates the procurement of specifically the N1-substituted regioisomer, 4-(1H-tetrazol-1-yl)aniline, alongside the N2-substituted 4-(2H-tetrazol-2-yl)aniline. As demonstrated in model compounds, the N1-tautomer can be a 13-fold stronger hydrogen-bond acceptor, potentially leading to dramatically different affinity or functional activity at the target [1]. This experiment requires regioisomerically pure starting materials.

Fragment Library for X-Ray Crystallography

The compound's low molecular weight (161.16 Da) and established, non-planar X-ray structure make it a high-value fragment for crystallographic screening libraries [1]. Its primary aniline handle allows for rapid diversification into larger lead-like molecules. Procurement in high purity (>95%) directly supports the demanding requirements of fragment soaking and co-crystallization experiments.

Application
Selection Property
Validation Focus
Carboxylic acid bioisostere replacement
Reported metabolic stability differentiation in HLM
Microsomal stability assay context; confirm clearance shift in target chemotype
Lipophilicity modulation for CNS profiling
Significantly lower logD₇.₄ relative to carboxylic acid
Permeability-lipophilicity relationship; hERG-related screening interpretation
Regioisomer-specific target engagement
N1‑ vs. N2‑tautomer hydrogen‑bond acceptor capacity
Binding assay context with matched regioisomeric controls
Fragment-based crystallographic screening
Low MW and validated non‑planar X‑ray structure
Co‑crystallization and soaking protocol compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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